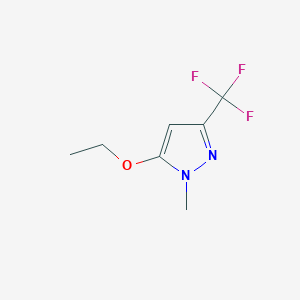

5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-ethoxy-1-methyl-3-(trifluoromethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3N2O/c1-3-13-6-4-5(7(8,9)10)11-12(6)2/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTKVHRSYLZABPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NN1C)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401235274 | |

| Record name | 5-Ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401235274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676487-71-1 | |

| Record name | 5-Ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=676487-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401235274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Elucidation for 5 Ethoxy 1 Methyl 3 Trifluoromethyl 1h Pyrazole and Its Precursors/derivatives

Foundational Synthetic Strategies for Substituted Pyrazoles

The construction of the pyrazole (B372694) ring is a well-established field in heterocyclic chemistry. The most common and versatile methods involve the condensation of a binucleophilic hydrazine (B178648) derivative with a 1,3-dielectrophilic species.

The traditional and most direct route to the pyrazole scaffold is the cyclocondensation reaction between a hydrazine (or its derivative) and a 1,3-dicarbonyl compound or its equivalent. rsc.org This method is widely applicable for creating a variety of substituted pyrazoles. nih.govresearchgate.net The reaction proceeds by the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. mdpi.com Variations of this approach can utilize other 1,3-dielectrophiles such as α,β-unsaturated ketones and alkynes. nih.govmdpi.com Multicomponent reactions, where the 1,3-dicarbonyl compound is formed in situ, have also been developed to streamline the synthesis of polysubstituted pyrazoles. rsc.org

A significant challenge in the synthesis of unsymmetrically substituted pyrazoles, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, is the potential formation of regioisomeric mixtures. nih.govacs.org For instance, the condensation of an unsymmetrical diketone with methylhydrazine can lead to two different N-methylpyrazole isomers, which are often difficult to separate. acs.org

To address this, several regioselective strategies have been developed:

[3+2] Cycloaddition Reactions: These methods offer a powerful alternative to direct condensation. One such approach involves the cycloaddition of nitrile imines with alkynes or alkenes, such as 2-bromo-3,3,3-trifluoropropene (BTP), to produce 5-trifluoromethylpyrazoles with exclusive regioselectivity. acs.org Another strategy employs the cycloaddition of 4-trifluoromethylsydnones with alkynes to provide a general and highly regioselective route to 5-trifluoromethylpyrazoles. acs.orgnih.gov Similarly, silver-mediated cycloaddition of terminal alkynes with trifluorodiazoethane (CF₃CHN₂) has been shown to be exceptionally regioselective for producing 3-trifluoromethylpyrazoles. thieme-connect.com

Solvent Effects: The choice of solvent can dramatically influence the regioselectivity of the condensation reaction. It has been demonstrated that using fluorinated alcohols, such as 2,2,2-trifluoroethanol, as the solvent can significantly increase the regioselectivity in the formation of N-methylpyrazoles from 1,3-diketones and methylhydrazine. acs.org

Use of Pre-functionalized Substrates: Starting with substrates that have inherent electronic or steric biases can direct the cyclization to favor one regioisomer over the other.

Synthesis of Key Precursors to 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole

The direct precursor to the target compound is 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, often abbreviated as 5-MTP. google.comepo.org This intermediate is valuable in the production of various agricultural chemicals. epo.org Its synthesis requires careful control to ensure high yield and isomeric purity.

The most common industrial synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol involves the reaction of a β-ketoester, specifically ethyl 4,4,4-trifluoroacetoacetate (ETFAA), with methylhydrazine. google.comgoogle.com

The reaction involves the cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate with methylhydrazine. google.com The methylhydrazine acts as the N-N component for the pyrazole ring. The reaction is typically carried out in an aqueous medium or in a solvent like acetic acid. google.comepo.org The process involves adding methylhydrazine to the β-ketoester, often with controlled temperature, followed by a period of heating to drive the cyclization and dehydration to completion. google.comepo.org The product, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, often crystallizes from the reaction mixture upon cooling and can be isolated by filtration. google.com

The reaction between ETFAA and methylhydrazine can produce two regioisomers: the desired 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (5-MTP) and the undesired isomer, 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol (3-MTP). google.comepo.org Achieving high selectivity for the desired 5-MTP isomer is a primary goal for process optimization. Research has shown that reaction conditions significantly impact the ratio of these isomers.

Early methods reported by Lee et al. involved adding methylhydrazine to ETFAA and water at room temperature, followed by reflux, which resulted in a low yield (49%) and poor selectivity of 6:1 in favor of the desired product. google.comepo.org Subsequent methods have achieved significant improvements. For example, conducting the reaction in acetic acid at elevated temperatures (80°C) increased the yield to 86.5% and the selectivity to 96:4. google.comepo.org

Further optimization, as detailed in patent literature, involves the use of a catalytic amount of a strong acid like sulfuric acid or trifluoroacetic acid. google.com These conditions, combined with precise temperature control (e.g., 85-94°C) and distillation of volatile byproducts like ethanol, can push the yield to approximately 87.5% and the regioselectivity to an exceptional 99.2:0.8. google.com

The following table summarizes the findings from various synthetic approaches, highlighting the impact of reaction conditions on yield and regioselectivity.

| Method/Conditions | Yield of 5-MTP | Selectivity (5-MTP : 3-MTP) | Reference |

|---|---|---|---|

| ETFAA, Methylhydrazine, Water, Reflux for 2h | 49% | 6 : 1 | Lee et al. (as cited in google.com, epo.org) |

| ETFAA, Methylhydrazine, Acetic Acid, 80°C for 5h | 86.5% | 96 : 4 | EP 1767528 A1 (as cited in google.com, epo.org) |

| ETFAA, aq. Methylhydrazine, 90-94°C for 2h | 72.4% | 98.1 : 1.9 | google.com, epo.org |

| ETFAA, aq. Methylhydrazine, Sulfuric Acid (cat.), 85°C, with distillation | 87.5% | 99.2 : 0.8 | google.com |

Preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

Introduction of the 5-Ethoxy Moiety

The introduction of a 5-ethoxy group onto the 1-methyl-3-(trifluoromethyl)-1H-pyrazole scaffold is a critical transformation for accessing the target compound. This can be conceptually approached via direct alkylation of a pyrazolone precursor or by constructing the ethoxy-substituted ring from acyclic precursors.

The most direct conceptual route to this compound is the O-alkylation of its precursor, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. This precursor is synthesized by the condensation of ethyl 4,4,4-trifluoroacetoacetate (ETFAA) with methylhydrazine google.comepo.orggoogle.com. The pyrazol-5-ol exists in tautomeric equilibrium with its pyrazolin-5-one form. The alkylation of such systems can lead to a mixture of N- and O-alkylated products, and achieving high selectivity for O-alkylation is a significant synthetic challenge.

The regioselectivity of the alkylation is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent, as well as temperature. To favor the formation of the O-alkylated product (the desired 5-ethoxy ether), conditions that promote the kinetic deprotonation of the enolic hydroxyl group are typically employed. This often involves using a strong, non-nucleophilic base in an aprotic solvent. The "hard-soft acid-base" (HSAB) theory can also be predictive; the oxygen atom of the pyrazolone is a "hard" nucleophile and would preferentially react with "hard" electrophiles. However, simple ethylating agents like ethyl iodide or diethyl sulfate are typically considered "soft." The outcome is therefore often a complex interplay of factors.

Below is a table outlining hypothetical conditions for the O-alkylation reaction and the anticipated major product based on established principles of ambident nucleophile reactivity.

| Base | Solvent | Ethylating Agent | Anticipated Major Product | Rationale |

|---|---|---|---|---|

| NaH | THF/DMF (Aprotic) | Ethyl iodide (EtI) | O-Alkylation (5-ethoxy product) | The sodium salt of the pyrazolone is formed, increasing the nucleophilicity of the oxygen atom. Aprotic solvents favor O-alkylation. |

| K₂CO₃ | Acetone/Acetonitrile (Aprotic) | Diethyl sulfate ((Et)₂SO₄) | Mixture of O- and N-alkylation | A weaker base and polar aprotic solvent can lead to less selective alkylation, with potential for competing N-alkylation at the N2 position. |

| Ag₂O | Benzene/Toluene (Aprotic) | Ethyl bromide (EtBr) | O-Alkylation (5-ethoxy product) | Silver salts often promote O-alkylation due to the "hard" nature of the silver ion coordinating with the "hard" oxygen atom (Pearson's HSAB principle). |

| Et₃N | Ethanol (Protic) | Ethyl iodide (EtI) | N-Alkylation | Protic solvents can solvate the oxygen anion through hydrogen bonding, reducing its nucleophilicity and favoring alkylation at the more nucleophilic nitrogen atom. |

An alternative to post-modification of a pre-formed pyrazole ring involves constructing the 5-ethoxy-1H-pyrazole core directly from acyclic precursors already containing the ethoxy moiety. This strategy circumvents the regioselectivity issues associated with O-alkylation. A plausible approach is the condensation of an ethoxy-substituted 1,3-dicarbonyl compound or its equivalent with methylhydrazine.

One such precursor could be an ethyl 3-ethoxy-4,4,4-trifluorocrotonate. The reaction would proceed via nucleophilic attack of methylhydrazine, followed by intramolecular cyclization and dehydration to yield the desired this compound. This method offers superior control over the placement of the ethoxy group. General pyrazole syntheses often involve the reaction of 1,3-dicarbonyl compounds with hydrazines, demonstrating the feasibility of this approach beilstein-journals.orgmdpi.com.

Advanced Synthetic Techniques for this compound Analogues

Modern synthetic methodologies offer powerful tools for the efficient and controlled synthesis of complex heterocyclic compounds like pyrazoles. Flow chemistry and direct metalation strategies are particularly relevant for creating libraries of analogues for applications in agrochemistry and medicinal chemistry nih.govscilit.com.

Flow chemistry has emerged as a powerful technology that provides significant advantages over traditional batch synthesis, including enhanced safety, improved reaction control, scalability, and reproducibility mdpi.comgalchimia.com. These benefits are particularly valuable when dealing with hazardous reagents or intermediates.

The synthesis of pyrazole cores has been successfully adapted to continuous-flow systems. For instance, a flow setup has been developed for the synthesis of pyrazole-4-carboxylates from vinylidene keto esters and hydrazine derivatives, achieving good to very good yields and excellent regioselectivities mdpi.com. Another approach involves a multistep flow process for synthesizing 3,5-disubstituted pyrazoles from terminal alkynes via sequential copper-mediated homocoupling and hydroamination rsc.org. A modular, multi-step continuous flow synthesis has been reported for highly functionalized fluorinated pyrazoles, which enables the safe handling of potentially hazardous diazoalkanes at elevated temperatures nih.gov. These methods could be adapted for the synthesis of analogues of this compound by selecting appropriately substituted starting materials.

| Flow Synthesis Method | Starting Materials | Key Advantages | Reference |

|---|---|---|---|

| Tandem Condensation | Acetophenones, DMADMF, Hydrazine | Efficient two-step process, high yields, applicable to a range of substrates. | galchimia.com |

| [3+2] Cycloaddition | Fluorinated amines, ᵗBuONO, Alkynes/Alkenes | Safe handling of diazoalkane intermediates, rapid synthesis, modular for diversification. | nih.gov |

| Sequential Homocoupling and Hydroamination | Terminal Alkynes, Hydrazine | Uses cheap starting materials, avoids isolation of intermediates. | rsc.org |

| Condensation/Cyclization | Vinylidene keto esters, Hydrazine derivatives | High regioselectivity, good to very good yields. | mdpi.com |

Direct C-H functionalization is a powerful strategy for modifying a pre-existing heterocyclic core, avoiding the need for lengthy de novo syntheses. For pyrazoles, direct metalation (typically lithiation) followed by quenching with an electrophile is a widely used method to introduce substituents at specific positions on the ring nih.govrsc.org.

The regioselectivity of metalation is a key challenge. For the 1-methyl-3-(trifluoromethyl)-1H-pyrazole system, the most acidic proton is at the C5 position, making it the primary site for deprotonation with a strong base like n-butyllithium. This has been exploited in the synthesis of functionalized 1-methyl-3-(trifluoromethyl)-1H-pyrazoles, where lithiation at C5 was performed in a flow reactor, followed by reaction with various electrophiles to install aldehyde, acid, or boronic ester groups enamine.netacs.org.

Directed ortho-metalation (DoM) is another strategy where a directing group on the pyrazole ring guides the metalating agent to an adjacent position. While less directly applicable to functionalizing the C4 position of the target compound without a pre-installed directing group, it is a crucial technique for the synthesis of more complex, polysubstituted pyrazole analogues acs.orgrsc.org. The choice of base, solvent, and temperature is critical for achieving high regioselectivity in these transformations nih.govbohrium.com.

| Strategy | Reagent | Target Position on Pyrazole Ring | Example Functionalization | Reference |

|---|---|---|---|---|

| Direct Lithiation | n-BuLi / s-BuLi | C5 (most acidic C-H) | Introduction of CHO, COOH, B(pin) groups at C5 of 1-methyl-3-(trifluoromethyl)-1H-pyrazole. | enamine.netacs.org |

| Directed ortho-Metalation (DoM) | LDA / TMPLi | Position ortho to a Directing Group (DG) | Functionalization of N-aryl pyrazoles on the aryl ring, directed by the pyrazole N2 atom. | rsc.org |

| Halogen-Metal Exchange | n-BuLi / i-PrMgCl | Position of a halogen (e.g., Br, I) | Introduction of aldehyde or acid groups via Br-Li exchange on brominated pyrazoles. | acs.orgnih.gov |

Structural Characterization and Spectroscopic Analysis for Research on 5 Ethoxy 1 Methyl 3 Trifluoromethyl 1h Pyrazole

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of the chemical structure of 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole, confirming its elemental composition, and elucidating the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the precise structure of this compound and distinguishing it from its potential isomers, such as 3-ethoxy-1-methyl-5-(trifluoromethyl)-1H-pyrazole. The chemical shifts (δ) in ¹H, ¹³C, and ¹⁹F NMR spectra are highly sensitive to the electronic environment of each nucleus, providing definitive evidence of the substitution pattern on the pyrazole (B372694) ring.

In the ¹H NMR spectrum, the ethoxy group is expected to exhibit a characteristic ethyl pattern: a quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). The N-methyl group will appear as a singlet. A single proton attached to the pyrazole ring at the C4 position would also produce a singlet.

The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbon of the trifluoromethyl group (-CF₃) will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are particularly informative for confirming the substituent positions.

¹⁹F NMR spectroscopy is crucial for characterizing the trifluoromethyl group, which would present as a singlet in the absence of other fluorine atoms.

The connectivity is further confirmed through two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), which establish correlations between protons and carbons, and long-range proton-carbon couplings, respectively. These experiments would unequivocally confirm the attachment of the ethoxy group to C5 and the trifluoromethyl group to C3.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| -OCH₂CH₃ | ~1.4 | Triplet |

| N-CH₃ | ~3.8 | Singlet |

| -OCH₂CH₃ | ~4.2 | Quartet |

| Pyrazole C4-H | ~6.0 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -OCH₂C H₃ | ~15 |

| N-C H₃ | ~37 |

| -OC H₂CH₃ | ~65 |

| Pyrazole C4 | ~95 |

| -C F₃ | ~122 (quartet) |

| Pyrazole C3 | ~145 (quartet) |

| Pyrazole C5 | ~155 |

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion of this compound, which in turn confirms its elemental composition. The high accuracy of this technique allows for the differentiation between compounds with the same nominal mass but different elemental formulas. The expected exact mass for the molecular ion [M+H]⁺ of C₇H₉F₃N₂O would be calculated and compared to the experimentally determined value, with a very low margin of error, thus validating the molecular formula.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated Exact Mass |

| [C₇H₉F₃N₂O + H]⁺ | 195.0740 |

X-ray Crystallography for Solid-State Structure Determination

Table 4: Expected Crystallographic Parameters for this compound (based on related structures)

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pbca |

| C-N bond lengths (pyrazole) | ~1.33 - 1.38 Å |

| C-C bond lengths (pyrazole) | ~1.36 - 1.42 Å |

| C-F bond lengths | ~1.33 - 1.35 Å |

| C-O bond length | ~1.35 Å |

| O-C bond length | ~1.44 Å |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

In the IR spectrum of this compound, characteristic absorption bands would be observed for the C-H stretching of the methyl and ethoxy groups, the C-N and C=C stretching of the pyrazole ring, the C-O stretching of the ethoxy group, and the strong C-F stretching vibrations of the trifluoromethyl group.

Raman spectroscopy provides complementary information. While C-F bonds often yield weak Raman signals, the pyrazole ring vibrations are typically Raman active and can provide further structural confirmation.

Table 5: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (methyl, ethoxy) | Stretching | 2850 - 3000 |

| C=C, C=N (pyrazole) | Stretching | 1400 - 1600 |

| C-F (trifluoromethyl) | Stretching | 1100 - 1350 (strong) |

| C-O (ethoxy) | Stretching | 1050 - 1250 |

Theoretical and Computational Chemistry Studies on Trifluoromethylated Pyrazoles

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to predicting the electronic structure and reactivity of a molecule. tandfonline.comresearchgate.net These calculations provide a detailed picture of how electrons are distributed within the molecule, which is key to understanding its stability and how it will interact with other chemical species.

For 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole, a typical computational approach involves geometry optimization using a functional like B3LYP with a basis set such as 6-311++G(d,p). This process finds the lowest energy arrangement of the atoms, providing precise bond lengths and angles. From this optimized structure, a wealth of electronic properties can be determined.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map is a visual tool that illustrates the charge distribution on the molecule's surface. It identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this pyrazole (B372694), the MEP would likely show negative potential around the nitrogen atoms of the pyrazole ring and the oxygen of the ethoxy group, indicating sites susceptible to electrophilic attack. Conversely, the regions around the hydrogen atoms and the highly electronegative trifluoromethyl group would exhibit positive potential.

Global Reactivity Descriptors: Based on the HOMO and LUMO energies, several descriptors can be calculated to quantify reactivity. These include electronegativity (χ), chemical hardness (η), and chemical softness (S). These values provide a quantitative measure of the molecule's tendency to attract electrons and its resistance to changes in its electron distribution.

Illustrative Data Table: Predicted Electronic Properties

This table shows hypothetical, yet realistic, electronic properties for this compound, as would be calculated using DFT methods.

| Parameter | Hypothetical Value | Description |

| HOMO Energy | -7.2 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| Energy Gap (ΔE) | 5.7 eV | Difference between HOMO and LUMO energies; indicates chemical stability and reactivity. |

| Electronegativity (χ) | 4.35 eV | A measure of the molecule's ability to attract electrons in a chemical bond. |

| Chemical Hardness (η) | 2.85 eV | Represents the resistance of the molecule to change its electronic configuration. |

| Chemical Softness (S) | 0.35 eV⁻¹ | The reciprocal of chemical hardness; indicates a higher propensity for chemical reactions. |

| Dipole Moment | 3.5 Debye | A measure of the overall polarity of the molecule, arising from its charge distribution. |

Molecular Modeling and Conformational Analysis of the Pyrazole Scaffold

Molecular modeling techniques are used to explore these different conformations. A common method is the Potential Energy Surface (PES) scan, where the dihedral angle of a specific bond—in this case, the C(ring)-O-C-C angle of the ethoxy group—is systematically rotated, and the energy of the molecule is calculated at each step. This allows for the identification of energy minima, which correspond to stable conformers, and energy maxima, which represent the transition states between them.

For the 5-ethoxy group, the rotation around the C(ring)-O bond would reveal the most stable orientations of the ethyl group. It is expected that conformers that minimize steric hindrance between the ethyl group and the adjacent N-methyl group would be energetically favored.

Illustrative Data Table: Conformational Analysis of the Ethoxy Group

This table presents a hypothetical energy profile for the rotation of the ethoxy group, identifying the most stable conformers. The dihedral angle is defined by C4-C5-O-C(ethyl).

| Conformer Description | Dihedral Angle (°) | Relative Energy (kcal/mol) | Stability |

| Syn-periplanar | 0 | 0.00 | Most Stable |

| Transition State | 90 | 3.5 | Unstable |

| Anti-periplanar | 180 | 1.2 | Less Stable |

Prediction of Spectroscopic Parameters

Computational chemistry is an indispensable tool for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. bohrium.comnih.gov These predictions can aid in the structural confirmation of newly synthesized compounds and help assign experimental signals.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is widely used to calculate the NMR isotropic shielding values for each nucleus (¹H, ¹³C, ¹⁹F). uncw.edunih.gov These theoretical shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. For the ¹⁹F nucleus, CFCl₃ is often used as a reference. Such calculations can predict the entire NMR spectrum, providing valuable information on the chemical environment of each atom.

IR Spectroscopy: The same DFT calculations used for geometry optimization also yield vibrational frequencies and their corresponding intensities. These frequencies correspond to the various vibrational modes of the molecule (stretching, bending, etc.). Because theoretical calculations often overestimate vibrational frequencies due to the harmonic approximation, the calculated values are typically scaled by an empirical factor to provide better agreement with experimental IR spectra. elixirpublishers.com This allows for the assignment of specific absorption bands to particular functional groups.

Illustrative Data Table: Predicted ¹³C NMR Chemical Shifts

This table provides hypothetical ¹³C NMR chemical shifts for this compound, calculated using the GIAO method.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C3 (pyrazole) | 141.5 (q, JCF ≈ 37 Hz) |

| C4 (pyrazole) | 105.0 |

| C5 (pyrazole) | 155.8 |

| CF₃ | 122.0 (q, JCF ≈ 270 Hz) |

| N-CH₃ | 38.5 |

| O-CH₂ | 65.2 |

| CH₂-CH₃ | 14.8 |

Computational Studies on Reaction Pathways and Transition States

Beyond static properties, computational chemistry can map out the entire energy landscape of a chemical reaction. This is crucial for understanding reaction mechanisms, predicting reaction rates, and explaining product selectivity. nih.gov

For this compound, one could investigate various reactions, such as electrophilic substitution at the C4 position of the pyrazole ring, which is typically the most nucleophilic carbon in this system. Computational studies would involve:

Identifying Reactants and Products: The optimized structures of the starting materials and potential products are calculated.

Locating the Transition State (TS): The transition state is the highest energy point along the reaction coordinate. Specialized algorithms are used to find this structure, which represents the energy barrier that must be overcome for the reaction to proceed.

Calculating Activation Energy (Ea): The energy difference between the reactants and the transition state gives the activation energy, a key parameter in determining the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it correctly connects the desired reactants and products.

These studies provide a detailed, step-by-step understanding of the reaction mechanism, offering insights that are often difficult to obtain through experimental means alone.

Applications of 5 Ethoxy 1 Methyl 3 Trifluoromethyl 1h Pyrazole and Its Derivatives in Chemical Science

Role as Versatile Synthetic Intermediates in Organic Synthesis

The functionalized pyrazole (B372694) ring is a versatile platform for the construction of more complex molecular architectures. The specific substitution pattern of 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole offers multiple reactive sites for further chemical transformations. The trifluoromethyl group can be challenging to introduce directly, making trifluoromethylated building blocks like this pyrazole derivative highly valuable. mdpi.com

Researchers have developed numerous synthetic routes to access a variety of substituted pyrazoles, which can then be used in subsequent reactions. mdpi.com For instance, the synthesis of polysubstituted pyrazoles often involves multi-step sequences where the pyrazole core is assembled and then further functionalized. mdpi.com The presence of an ethoxy group provides a potential handle for modification, while the methyl group on the nitrogen influences the regioselectivity of reactions.

The utility of such compounds as synthetic intermediates is highlighted by their application in cross-coupling reactions. For example, halogenated pyrazole derivatives can participate in palladium-catalyzed reactions like the Suzuki and Sonogashira couplings to form new carbon-carbon bonds. mdpi.com This versatility allows for the creation of diverse libraries of compounds for various screening purposes. A general approach to polysubstituted 3-trifluoromethylpyrazoles involves a two-step protocol starting with a (3+2)-cycloaddition followed by an oxidation/aromatization step. acs.org

| Intermediate Type | Subsequent Reaction | Product Class |

| Halogenated Pyrazole | Suzuki Coupling | Aryl-substituted Pyrazoles |

| Halogenated Pyrazole | Sonogashira Coupling | Alkynyl-substituted Pyrazoles |

| Pyrazole with Leaving Group | Nucleophilic Substitution | Functionalized Pyrazoles |

A practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles has been developed, starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323). researchgate.netenamine.netacs.org This methodology allows for the synthesis of key intermediates for both medicinal and agrochemical applications. researchgate.netenamine.netacs.org

Building Blocks for Agrochemical Development

The pyrazole ring is a well-established toxophore in the agrochemical industry, with numerous commercial products containing this heterocyclic core. researchgate.netresearchgate.netnih.gov The incorporation of a trifluoromethyl group is a common strategy in the design of modern pesticides, as it can enhance the efficacy and metabolic stability of the active ingredient. acs.orgbibliomed.org Derivatives of this compound are therefore highly sought after as building blocks for the synthesis of new agrochemicals.

The development of novel herbicides, insecticides, and fungicides often relies on the synthesis and screening of libraries of compounds derived from a common scaffold. Trifluoromethyl-substituted pyrazoles have been identified as privileged structures in a variety of agrochemicals. acs.org For example, the synthesis of novel pyrazole derivatives containing phenylpyridine moieties has led to compounds with herbicidal activity. nih.gov

| Agrochemical Class | Target Pest | Example of Pyrazole-based Active Ingredient |

| Insecticides | Various insects | Fipronil |

| Herbicides | Broadleaf weeds and grasses | Pyroxasulfone |

| Fungicides | Fungal pathogens | Penthiopyrad |

| Acaricides | Mites and ticks | Fenpyroximate |

Research has shown that pyrazole oxime derivatives containing a 5-trifluoromethylpyridyl moiety exhibit significant acaricidal and insecticidal activities. nih.gov Furthermore, sulfopyrazole, synthesized from a derivative of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, is used as a pre-emergent herbicide. kaiwochemical.com

Utility in Materials Science Research (as structural motifs)

The unique photophysical properties of pyrazole derivatives have led to their exploration in the field of materials science. rsc.org The rigid, planar structure of the pyrazole ring, combined with the electronic effects of substituents like the trifluoromethyl group, can give rise to interesting optical and electronic properties. These characteristics make them attractive candidates for use as structural motifs in the design of novel organic materials.

For instance, pyrazole derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs) and other electroluminescent devices. The ability to tune the emission color and efficiency by modifying the substituents on the pyrazole core is a key advantage in this area of research. The incorporation of fluorinated groups, such as the trifluoromethyl group, can enhance the volatility and thermal stability of the materials, which is beneficial for device fabrication and longevity.

Fused pyrazole systems, in particular, represent an attractive scaffold for organic optoelectronic materials due to their extended π-conjugation and the nature of the heteroatoms. rsc.org While specific research on this compound in materials science is not extensively documented, the broader class of trifluoromethylated pyrazoles is recognized for its potential in creating advanced materials. acs.org

Design and Synthesis of Chemical Probes for Biological Systems (non-clinical mechanistic studies)

The inherent fluorescence and versatile chemistry of pyrazole derivatives make them excellent scaffolds for the development of chemical probes for biological research. rsc.orgnih.gov These probes are designed to selectively detect and visualize specific ions, molecules, or biological processes within cells and tissues, providing valuable insights into their function and mechanism without direct clinical application.

The design of such probes often involves attaching a receptor unit, which selectively binds to the target analyte, to a pyrazole-based fluorophore. The binding event then triggers a change in the fluorescence properties of the pyrazole core, such as an increase or decrease in intensity or a shift in the emission wavelength. The trifluoromethyl group can be strategically incorporated to fine-tune the photophysical and binding properties of the probe.

Pyrazole-based fluorescent probes have been successfully developed for the detection of various metal ions and other small molecules. rsc.org The synthetic accessibility of pyrazole derivatives allows for the creation of a wide range of probes with tailored specificities and sensitivities. These tools are invaluable for non-clinical mechanistic studies, helping to elucidate the roles of different species in complex biological systems.

| Probe Type | Target Analyte | Principle of Detection |

| Fluorescent Chemosensor | Metal Ions (e.g., Al³⁺, Fe³⁺) | Change in fluorescence upon ion binding |

| Fluorescent Probe | Anions (e.g., F⁻) | Modulation of fluorescence signal |

| Bioimaging Agent | Cellular components | Visualization in living cells |

Future Directions and Emerging Research Avenues for 5 Ethoxy 1 Methyl 3 Trifluoromethyl 1h Pyrazole Chemistry

Development of Novel and Sustainable Synthetic Routes

Traditional pyrazole (B372694) syntheses often involve the condensation of 1,3-dicarbonyl compounds with hydrazines. acs.org For trifluoromethyl-pyrazoles, a common precursor is 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323). enamine.netacs.org Future research is geared towards making these processes more efficient, safer, and environmentally benign.

One promising avenue is the adoption of continuous flow chemistry . This technology enables the safe handling of hazardous intermediates, such as diazo compounds, at elevated temperatures and offers significant reductions in reaction time compared to traditional batch methods. mit.edunih.gov A multistep flow synthesis can convert starting materials into functionalized pyrazoles in a "telescoped" fashion, avoiding the isolation of intermediates. mit.edunih.gov This approach is highly suitable for producing 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole with enhanced safety and efficiency.

Another key area is the development of multicomponent reactions (MCRs) . MCRs allow for the synthesis of complex molecules in a single step from three or more reactants, adhering to the principles of pot, atom, and step economy (PASE). mdpi.com Designing a one-pot, multicomponent strategy for this compound could dramatically streamline its production. Furthermore, the use of green catalysts and solvents, such as water or ionic liquids, in these synthetic routes is a critical goal for sustainability. nih.gov Research into silver-catalyzed reactions of trifluoromethylated ynones with hydrazines, which proceed rapidly at room temperature with high regioselectivity, could also be adapted. mdpi.com

| Synthetic Strategy | Key Advantages | Relevance to this compound |

| Continuous Flow Synthesis | Enhanced safety, reduced reaction times, scalability, automation potential. mit.edunih.govmdpi.com | Enables safer handling of potentially hazardous reagents and intermediates, allowing for rapid and efficient production. |

| Multicomponent Reactions (MCRs) | High efficiency, step economy, reduced waste. mdpi.com | Could provide a direct, one-pot route to the target molecule from simple precursors, minimizing purification steps. |

| Green Catalysis | Use of environmentally benign catalysts (e.g., AgOTf, iodine) and solvents (e.g., water). nih.govmdpi.com | Reduces the environmental impact of the synthesis, aligning with sustainable chemistry principles. |

Exploration of Under-investigated Reactivity Patterns

The reactivity of the this compound core is largely dictated by the electronic influence of its substituents: the electron-donating ethoxy group, the electron-withdrawing trifluoromethyl group, and the methyl group on the nitrogen. While reactions like lithiation and bromination are known for functionalizing the pyrazole ring, enamine.netacs.org many reactivity patterns remain underexplored.

Future research should focus on the selective activation of C-H and C-F bonds. The C-F bond, typically the strongest single bond in organic chemistry, presents a significant synthetic challenge. rsc.org However, recent advances in C-F bond functionalization of trifluoromethyl groups could open new pathways for derivatization, transforming the CF3 group from a passive substituent into a reactive handle. rsc.org Investigating the susceptibility of the C-F bonds in this compound to transition-metal-catalyzed activation or photoredox catalysis could yield novel fluorinated and partially fluorinated building blocks. rsc.orgrsc.org

Additionally, the reactivity of the ethoxy group, such as O-dealkylation or its participation in cycloaddition reactions, warrants deeper investigation. Exploring [3+2] cycloaddition reactions, a common method for pyrazole synthesis, could also be applied to the existing pyrazole ring to build more complex fused heterocyclic systems. acs.orgacs.orgnih.govresearchgate.net

Advanced Functionalization Strategies for Complex Architectures

Creating complex molecular architectures is essential for applications in drug discovery and materials science. For this compound, this involves leveraging its existing functional groups and introducing new ones at specific positions.

A key strategy is metalation followed by electrophilic quench . Lithiation of the C-H bond at the 4-position of the pyrazole ring allows for the introduction of a wide array of functional groups, such as aldehydes, carboxylic acids, and boronic esters. enamine.netacs.org This method serves as a powerful tool for building molecular complexity.

| Functionalization Method | Position | Introduced Group | Potential Application |

| Lithiation-Electrophilic Quench | C4 | Aldehyde, Carboxylic Acid, Boron Pinacolate enamine.netacs.org | Synthesis of pharmaceutical intermediates, cross-coupling precursors. |

| Bromination (NBS) | C4 | Bromine enamine.netacs.org | Precursor for further cross-coupling reactions (e.g., Suzuki, Sonogashira). |

| C-F Bond Activation | C3 (CF3 group) | CF2R, COR rsc.orgrsc.org | Generation of novel fluorinated compounds with unique properties. |

These functionalized pyrazoles can then be used in cross-coupling reactions to construct biaryl systems or link to other heterocyclic cores, forming the basis for novel bioactive compounds or advanced materials. The development of regioselective functionalization methods is paramount to control the final architecture of these complex molecules. acs.org

Integration with High-Throughput and Automated Synthesis Platforms

The demand for large libraries of compounds for screening in drug discovery and materials science has driven the integration of chemical synthesis with automated platforms. acs.org High-throughput and automated synthesis enable the rapid production and purification of numerous analogs. whiterose.ac.uknih.gov

The synthesis of this compound and its derivatives is well-suited for such platforms. Polymer-assisted solution-phase (PASP) synthesis on robotic synthesizers can be used to generate large arrays of pyrazole amides in high yield and purity. acs.org Furthermore, fully automated multistep continuous flow systems, sometimes referred to as "synthesis machines," can convert simple starting materials into complex pyrazoles without manual intervention. nih.govrsc.org These platforms can perform sequential reactions, such as diazotization, reduction, and cyclocondensation, to build the pyrazole core and then further functionalize it. nih.gov

By adapting the synthesis of this compound to these automated platforms, researchers can efficiently explore the chemical space around this scaffold, generating libraries of derivatives for biological or material screening. nih.govnih.gov

Synergistic Approaches with Computational Design and Machine Learning in Pyrazole Chemistry

Computational chemistry and machine learning are becoming indispensable tools for accelerating chemical research. eurasianjournals.com These methods can predict molecular properties, guide experimental design, and identify promising new molecular structures.

For this compound, quantum mechanical calculations like Density Functional Theory (DFT) can elucidate its electronic structure, reactivity, and spectroscopic properties. eurasianjournals.commdpi.com This understanding can help predict the most likely sites for electrophilic or nucleophilic attack, guiding the development of new functionalization strategies.

Molecular modeling and docking studies can predict how derivatives of this pyrazole might bind to biological targets, such as enzymes or receptors. eurasianjournals.comresearchgate.net This is crucial for the rational design of new potential drugs. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with biological activity, enabling the prediction of the potency of novel, unsynthesized analogs. nih.gov

More recently, machine learning (ML) algorithms are being used to predict reaction outcomes, optimize reaction conditions, and even design novel synthetic routes. eurasianjournals.comnih.gov By training ML models on existing data for pyrazole synthesis and reactivity, researchers could predict the optimal conditions for synthesizing a specific derivative of this compound or forecast its properties, significantly reducing the amount of experimental work required. nih.gov

| Computational/ML Method | Application in Pyrazole Chemistry | Potential Benefit for this compound |

| Density Functional Theory (DFT) | Elucidating electronic structure, predicting reactivity. eurasianjournals.commdpi.com | Guides rational design of functionalization strategies by identifying reactive sites. |

| Molecular Docking | Predicting binding modes and affinity to biological targets. eurasianjournals.comnih.gov | Accelerates drug discovery by identifying derivatives with high potential for biological activity. |

| QSAR | Correlating chemical structure with biological activity. nih.gov | Enables prediction of the potency of new analogs before synthesis. |

| Machine Learning (ML) | Optimizing reaction conditions, predicting properties, designing synthetic routes. eurasianjournals.comnih.gov | Reduces experimental effort and accelerates the discovery of novel compounds and efficient syntheses. |

Q & A

Q. What are the optimal synthetic routes for 5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole, and how do reaction conditions influence yield?

Methodological Answer: Synthetic routes often involve nucleophilic substitution or cyclocondensation reactions. For example, trifluoromethylation of pyrazole precursors can be achieved using trifluoromethyl chloride under alkaline conditions, followed by ethoxy substitution at the 5-position . Key variables affecting yield include:

- Catalyst choice : Copper sulfate and sodium ascorbate are frequently used to promote click chemistry in pyrazole-triazole hybrids .

- Temperature : Reactions typically proceed at 50–80°C; higher temperatures may degrade sensitive functional groups .

- Solvent system : THF/water mixtures (1:1) are common for balancing reactivity and solubility .

Yield optimization requires iterative testing of these parameters, with LC-MS or NMR monitoring to track intermediates .

Q. How can spectroscopic techniques (NMR, LC-MS) be applied to confirm the structure of this compound?

Methodological Answer:

- ¹H NMR : Look for characteristic peaks:

- LC-MS : Confirm molecular ion ([M+H]⁺) at m/z 239.1 (C₈H₁₀F₃N₂O) and fragmentation patterns (e.g., loss of ethoxy group: m/z 181) .

- IR Spectroscopy : C-F stretches (~1100–1200 cm⁻¹) and pyrazole ring vibrations (~1500 cm⁻¹) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported regioselectivity during trifluoromethylation of pyrazole derivatives?

Methodological Answer: Regioselectivity conflicts often arise from competing electronic and steric effects. For example:

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites . For example, the ethoxy group’s oxygen atom shows high nucleophilicity, making it prone to substitution.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar aprotic vs. protic solvents) on transition-state stability .

- Docking Studies : Model interactions with enzymes (e.g., carbonic anhydrase isoforms) to predict bioactivity .

Q. What are the degradation pathways of this compound under acidic or oxidative conditions, and how can they be mitigated?

Methodological Answer:

- Acidic Hydrolysis : The ethoxy group may hydrolyze to a hydroxyl group, forming 5-hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole . Mitigation: Use stabilizing agents like BHT (butylated hydroxytoluene) .

- Oxidative Degradation : Trifluoromethyl groups are stable, but the pyrazole ring may oxidize to pyrazolone derivatives. Track via HPLC with UV detection at 254 nm .

- Stability Testing : Conduct accelerated aging studies (40°C/75% RH) and monitor degradation products using GC-MS .

Experimental Design & Data Analysis

Q. How to design experiments to assess the compound’s inhibition of carbonic anhydrase isoforms?

Methodological Answer:

- Enzyme Assays : Use stopped-flow spectroscopy to measure CO₂ hydration rates in the presence of CA isoforms (e.g., CAH1, CAH2) .

- IC₅₀ Determination : Perform dose-response curves (0.1–100 µM) and fit data to a Hill equation .

- Control Experiments : Compare with known inhibitors (e.g., acetazolamide) and validate via X-ray crystallography of enzyme-inhibitor complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.